(8E,10S)-10-Hydroxy-8-octadecenoic acid

Vue d'ensemble

Description

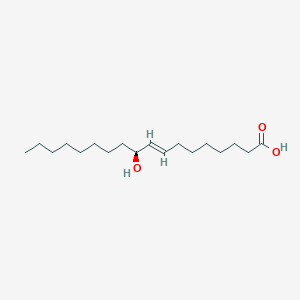

(8E,10S)-10-Hydroxy-8-octadecenoic acid is a hydroxy fatty acid with a unique structure characterized by a hydroxyl group at the 10th carbon and a double bond between the 8th and 9th carbons in the E configuration

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (8E,10S)-10-Hydroxy-8-octadecenoic acid typically involves the hydroxylation of oleic acid. One common method is the use of microbial enzymes, such as those from Pseudomonas species, which can selectively hydroxylate oleic acid at the 10th carbon position. The reaction conditions often include an aqueous medium at a controlled temperature and pH to optimize enzyme activity.

Industrial Production Methods

Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms are cultivated in large bioreactors where they convert oleic acid into the desired hydroxy fatty acid under optimized conditions of temperature, pH, and nutrient supply.

Analyse Des Réactions Chimiques

Types of Reactions

(8E,10S)-10-Hydroxy-8-octadecenoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a keto group.

Reduction: The double bond can be reduced to form a saturated hydroxy fatty acid.

Substitution: The hydroxyl group can be substituted with other functional groups through esterification or etherification reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

Substitution: Acidic or basic catalysts are often used to facilitate esterification or etherification reactions.

Major Products

Oxidation: 10-Keto-8-octadecenoic acid.

Reduction: 10-Hydroxy-octadecanoic acid.

Substitution: Various esters or ethers depending on the substituent introduced.

Applications De Recherche Scientifique

Chemistry

- Precursor for Complex Molecules :

- Serves as a building block in the synthesis of various chemical compounds and polymers.

- Reactivity Studies :

- Investigated for its potential in chemical reactions such as oxidation and substitution, leading to new derivatives with varied functionalities .

Biology

- Cellular Signaling :

- Plays a role in modulating lipid metabolism and influencing cellular signaling pathways.

- Enzyme Modulation :

- Affects the activity of enzymes involved in metabolic processes, potentially impacting inflammation and immune responses .

Medical Applications

- Anti-inflammatory Properties :

-

Antimicrobial Activity :

- Demonstrates effectiveness against various pathogens, including bacteria and fungi. Notably inhibits biofilm formation in Pseudomonas aeruginosa, suggesting potential uses in infection control .

- Diabetes Management :

Industrial Applications

- Biodegradable Plastics :

- Utilized in the production of environmentally friendly materials due to its biodegradable nature.

- Surfactants :

- Employed in formulating surfactants that are less harmful to the environment compared to traditional petrochemical-based surfactants .

Case Study 1: Antimicrobial Properties

Research conducted on this compound highlighted its ability to inhibit biofilm formation by Pseudomonas aeruginosa. This study demonstrated that the compound could significantly reduce bacterial adhesion and biofilm development on surfaces, indicating its potential use in medical devices or coatings to prevent infections .

Case Study 2: Anti-inflammatory Effects

A study exploring the anti-inflammatory effects of this compound found that it could effectively reduce levels of pro-inflammatory cytokines in vitro. This suggests its potential as a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases .

Mécanisme D'action

The mechanism of action of (8E,10S)-10-Hydroxy-8-octadecenoic acid involves its interaction with specific molecular targets and pathways. For instance, it can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The hydroxyl group and the double bond play crucial roles in its biological activity, influencing its binding affinity and specificity to target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 10-Hydroxy-12-octadecenoic acid

- 10-Hydroxy-9-octadecenoic acid

- 10-Hydroxy-8-octadecanoic acid

Uniqueness

(8E,10S)-10-Hydroxy-8-octadecenoic acid is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it valuable for specialized applications in research and industry.

Activité Biologique

(8E,10S)-10-Hydroxy-8-octadecenoic acid, also known as 10-HOME, is a hydroxy fatty acid derived from the bioconversion of oleic acid. This compound has garnered attention due to its diverse biological activities and potential applications in medicine and agriculture. This article explores its biological activity, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

This compound features a hydroxyl group at the tenth carbon position and a double bond between the eighth and ninth carbons, classifying it as an unsaturated fatty acid. Its chemical structure can be represented as follows:

The absolute configuration at the 10th carbon has been determined to be S based on spectroscopic analysis, including circular dichroism and nuclear magnetic resonance techniques .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : Studies have shown that 10-HOME can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

- Antimicrobial Activity : It demonstrates antimicrobial properties against various pathogens, including bacteria and fungi. This activity is particularly noted in its ability to inhibit biofilm formation in Pseudomonas aeruginosa .

- α-Glucosidase Inhibition : The compound has been identified as a strong inhibitor of α-glucosidase, suggesting potential applications in managing diabetes by regulating blood sugar levels .

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl group and the double bond play crucial roles in its biological activity:

- Enzyme Modulation : It modulates the activity of enzymes involved in lipid metabolism and signal transduction pathways. This modulation can influence various physiological processes, including inflammation and metabolism .

- Cell Signaling : The compound may affect cell signaling pathways related to inflammation and immune responses, thereby contributing to its anti-inflammatory effects .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activities |

|---|---|---|

| This compound | Hydroxyl group at C10; double bond between C8-C9 | Anti-inflammatory, antimicrobial |

| 10-Hydroxy-12-octadecenoic acid | Hydroxyl group at C10; double bond between C12-C13 | Similar anti-inflammatory activities |

| 7,10-Dihydroxy-8E-octadecenoic acid | Two hydroxyl groups; double bond between C8-C9 | Enhanced antimicrobial properties |

This comparison highlights the unique structural characteristics of this compound that confer distinct biological properties compared to related compounds.

Case Studies and Research Findings

- Inflammation Reduction : A study demonstrated that this compound significantly reduced inflammatory markers in vitro when tested on macrophage cell lines. The results indicated a dose-dependent reduction in TNF-alpha production .

- Antimicrobial Efficacy : In another study focusing on biofilm-forming bacteria, this compound inhibited biofilm formation by Pseudomonas aeruginosa by disrupting quorum sensing signals .

- Diabetes Management : Research has also pointed towards the potential of this compound as an α-glucosidase inhibitor, which could aid in managing postprandial hyperglycemia in diabetic patients. This was evidenced by in vitro assays showing significant enzyme inhibition .

Propriétés

IUPAC Name |

(E,10S)-10-hydroxyoctadec-8-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-8-11-14-17(19)15-12-9-6-7-10-13-16-18(20)21/h12,15,17,19H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12+/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBFKZNLXJKTLQ-VMEIHUARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C=CCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H](/C=C/CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.